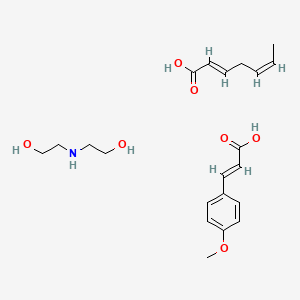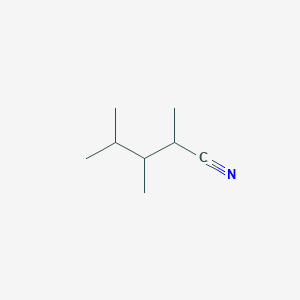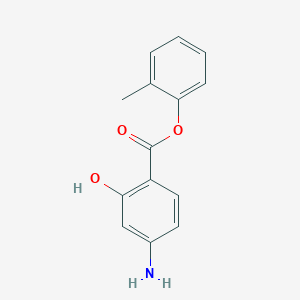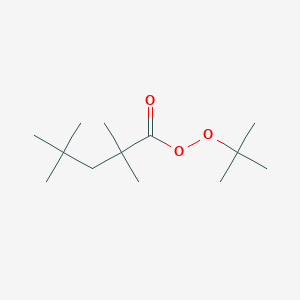
1,8-Dihydroxy-9(10)-anthracenone dimer
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,8-Dihydroxy-9(10)-anthracenone dimer is a compound derived from the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and medicinal chemistry. The dimer form of 1,8-dihydroxy-9(10)-anthracenone exhibits unique properties due to its dimeric structure, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-dihydroxy-9(10)-anthracenone dimer typically involves the reduction of 1,8-dihydroxy-9,10-anthraquinone. One common method includes the use of sodium borohydride and trifluoroacetic acid, which generates the anthrone dimer . The reaction conditions are carefully controlled to ensure the formation of the desired dimeric product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its production.
Analyse Des Réactions Chimiques
Types of Reactions
1,8-Dihydroxy-9(10)-anthracenone dimer undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form different anionic species.
Oxidation: It can be oxidized to form quinone derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Reduction: Sodium borohydride and trifluoroacetic acid are commonly used for reduction reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Reduction: Formation of anthrone dimer.
Oxidation: Formation of quinone derivatives.
Substitution: Formation of various substituted anthracenone derivatives.
Applications De Recherche Scientifique
1,8-Dihydroxy-9(10)-anthracenone dimer has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1,8-dihydroxy-9(10)-anthracenone dimer involves its ability to undergo redox reactions. The compound can form anionic species through reduction, which can further react to form dimers . These redox properties are crucial for its biological activities, including its potential antimicrobial and anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,8-Dihydroxy-9,10-anthraquinone: A precursor to the dimer, known for its redox properties.
1,5-Dihydroxy-9,10-anthraquinone: Similar in structure but differs in the position of hydroxyl groups.
1,8,1’,8’-Tetrahydroxy-10,10’-dianthrone: Another dimeric form with different properties.
Uniqueness
1,8-Dihydroxy-9(10)-anthracenone dimer is unique due to its specific dimeric structure, which imparts distinct redox properties and potential biological activities. Its ability to form stable dimers through redox reactions sets it apart from other similar compounds .
Propriétés
Numéro CAS |
56123-14-9 |
|---|---|
Formule moléculaire |
C21H31NO7 |
Poids moléculaire |
409.5 g/mol |
Nom IUPAC |
(2E,5Z)-hepta-2,5-dienoic acid;2-(2-hydroxyethylamino)ethanol;(E)-3-(4-methoxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C10H10O3.C7H10O2.C4H11NO2/c1-13-9-5-2-8(3-6-9)4-7-10(11)12;1-2-3-4-5-6-7(8)9;6-3-1-5-2-4-7/h2-7H,1H3,(H,11,12);2-3,5-6H,4H2,1H3,(H,8,9);5-7H,1-4H2/b7-4+;3-2-,6-5+; |
Clé InChI |
HWSRCXVESCGSJN-QPXIGSPLSA-N |
SMILES isomérique |
C/C=C\C/C=C/C(=O)O.COC1=CC=C(C=C1)/C=C/C(=O)O.C(CO)NCCO |
SMILES canonique |
CC=CCC=CC(=O)O.COC1=CC=C(C=C1)C=CC(=O)O.C(CO)NCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethanol, 2-[2-(2-pyridinyloxy)ethoxy]-](/img/structure/B14637219.png)

![2-[(E)-N-hydroxy-C-(2-methylpropyl)carbonimidoyl]-5-nonoxyphenol](/img/structure/B14637229.png)

![1-[(2-Nitrophenyl)sulfanyl]-1H-indole-2,3-dione](/img/structure/B14637235.png)


![5-Nitro-2-[(triphenyl-lambda~5~-phosphanylidene)amino]benzonitrile](/img/structure/B14637244.png)
![4,4,6-Trimethyl-2-[m-chlorophenylamino]-5,6-dihydro-4H-1,3-thiazine](/img/structure/B14637256.png)





